Prednisolone caproate
CAS No.: 69164-69-8
Cat. No.: VC20819013
Molecular Formula: C27H38O6
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69164-69-8 |
|---|---|
| Molecular Formula | C27H38O6 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |
| Standard InChI | InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
| Standard InChI Key | DNSAKUGJOSFARZ-FOMYWIRZSA-N |
| Isomeric SMILES | CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
| SMILES | CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
| Canonical SMILES | CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Introduction
Chemical Structure and Properties
Prednisolone caproate is formed through the esterification of prednisolone with caproic acid (hexanoic acid) at the C-21 position. This esterification creates a prodrug that undergoes hydrolysis in vivo to release the active prednisolone compound. The molecular structure maintains the core four-ring system of prednisolone with the addition of a hexanoyl ester group.
Physical and Chemical Characteristics
Prednisolone caproate shares structural similarities with other prednisolone esters, including prednisolone acetate and prednisolone-21-propanoate, which have molecular weights around 416.51 g/mol . The caproate moiety increases the lipophilicity of the molecule compared to the parent compound, affecting its solubility profile and pharmacokinetic properties.
Chemical Reactivity
The ester bond in prednisolone caproate is susceptible to hydrolysis under both enzymatic and non-enzymatic conditions. This hydrolysis reaction is crucial for its biological activity, as it releases the active prednisolone component. Under acidic or basic conditions, the ester bond undergoes hydrolysis according to the following reaction:
| Reaction Type | Conditions | Key Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | pH < 7, elevated temperature | HCl | Prednisolone + Hexanoic acid |
| Basic Hydrolysis | pH > 7 | NaOH | Prednisolone + Hexanoic acid salt |
| Enzymatic Hydrolysis | Physiological | Esterases | Prednisolone + Hexanoic acid |
The hydrolysis reaction is a key determinant of the compound's pharmacokinetic profile and duration of action in biological systems.
Synthesis and Preparation Methods
Esterification Reactions
The esterification of prednisolone typically follows established chemical principles for steroid esterification. Based on related synthetic methods for prednisolone derivatives, the reaction likely involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The general reaction can be represented as:
Prednisolone + Caproic Acid → Prednisolone caproate + Water
Industrial Production Considerations
Industrial-scale production would likely employ optimized conditions to maximize yield and purity while minimizing side reactions. Continuous flow reactors may be used to ensure consistent product quality, as is common with other pharmaceutical steroid esters .
Pharmacological Properties
Mechanism of Action
Like other corticosteroids, prednisolone caproate functions through binding to cytoplasmic glucocorticoid receptors, forming complexes that translocate to the nucleus and modify gene expression. This results in decreased production of inflammatory mediators including cytokines, prostaglandins, and leukotrienes.
Pharmacokinetics
The caproate ester modifies the pharmacokinetic profile of prednisolone, potentially providing prolonged release compared to the parent compound. The lipophilic caproate group likely enhances tissue penetration and may extend the half-life through slower hydrolysis compared to shorter-chain esters such as acetate or propionate.
Metabolism and Elimination
Following administration, prednisolone caproate undergoes hydrolysis by esterases in various tissues, releasing active prednisolone. The metabolism follows patterns similar to other prednisolone esters, with subsequent hepatic metabolism of the freed prednisolone and eventual renal excretion of metabolites.
Therapeutic Applications
Inflammatory Conditions
Based on the pharmacological profile of prednisolone derivatives, potential applications of prednisolone caproate include:
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Rheumatoid Arthritis: Reduction of inflammation and pain associated with joint swelling
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Asthma: Management of acute exacerbations by decreasing airway inflammation
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Allergic Reactions: Control of severe allergic responses
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Autoimmune Disorders: Suppression of inappropriate immune responses
Administration Forms
Prednisolone esters are typically formulated as:
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Injectable suspensions for intramuscular or intra-articular administration
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Topical preparations for dermatological conditions
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Ophthalmic solutions or suspensions for ocular inflammation
The specific formulations of prednisolone caproate would depend on its intended therapeutic applications and pharmacokinetic goals.
Research and Development Considerations
Structural Modifications
Research into prednisolone derivatives has explored various structural modifications to optimize pharmacological properties. For instance, the synthesis of prednisolone-6-carboxylate esters involves a 10-step process from hydrocortisone, highlighting the complexity of developing novel steroid derivatives .
Structure-Activity Relationships
Studies of prednisolone derivatives demonstrate that ester side chains significantly influence the compound's properties. As seen with other prednisolone esters, the length and nature of the ester chain affects:
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Lipophilicity and membrane permeability
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Rate of hydrolysis and drug release
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Tissue distribution and cellular uptake
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Duration of anti-inflammatory effects
Novel Derivative Development
The development of prednisolone derivatives includes sophisticated chemical approaches such as:
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Ring-fused ketal derivatives to modify release profiles
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Spiro enone derivatives for enhanced receptor binding
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Site-specific esterification to target particular biological activities
These approaches provide context for understanding the potential benefits of prednisolone caproate in the broader landscape of corticosteroid development .
Clinical Relevance and Future Directions
Current Status in Clinical Practice
While prednisolone esters are widely used in clinical practice, prednisolone caproate appears to be less commonly documented in clinical literature compared to other esters such as prednisolone acetate or sodium phosphate. This suggests it may be an investigational derivative or used in specific regional markets.
Future Research Directions
Future research into prednisolone caproate might focus on:
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Comparative efficacy studies against other prednisolone esters
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Targeted delivery systems to enhance tissue-specific effects
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Modified release formulations to optimize therapeutic index
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Applications in emerging therapeutic areas where corticosteroids show promise
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